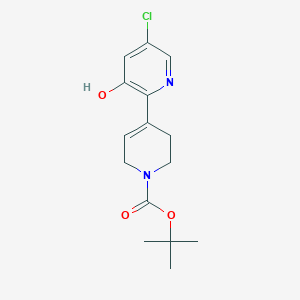![molecular formula C10H14N2O B13189512 2-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13189512.png)
2-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl(propan-2-yl)amino group and an aldehyde group at the 3-position. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine-3-carbaldehyde with methyl(propan-2-yl)amine under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methyl(propan-2-yl)amino group.
Another approach involves the reductive amination of pyridine-3-carbaldehyde with methyl(propan-2-yl)amine in the presence of a reducing agent such as sodium cyanoborohydride. This method provides a straightforward and efficient route to the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for achieving high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-[Methyl(propan-2-yl)amino]pyridine-3-carboxylic acid.
Reduction: 2-[Methyl(propan-2-yl)amino]pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function. The amino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine-3-carbaldehyde: Lacks the methyl(propan-2-yl)amino group, resulting in different chemical and biological properties.
2-[Ethyl(propan-2-yl)amino]pyridine-3-carbaldehyde: Contains an ethyl group instead of a methyl group, which may affect its reactivity and interactions.
2-[Methyl(ethyl)amino]pyridine-3-carbaldehyde: Substitution pattern differs, leading to variations in chemical behavior and applications.
Uniqueness
2-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both the methyl(propan-2-yl)amino group and the aldehyde group allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-[methyl(propan-2-yl)amino]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H14N2O/c1-8(2)12(3)10-9(7-13)5-4-6-11-10/h4-8H,1-3H3 |
InChI Key |
XJNRTRZHJLOISR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C1=C(C=CC=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13189429.png)
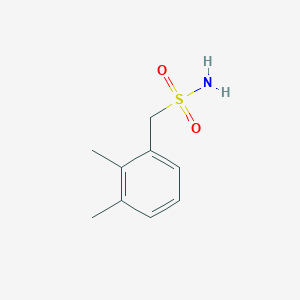

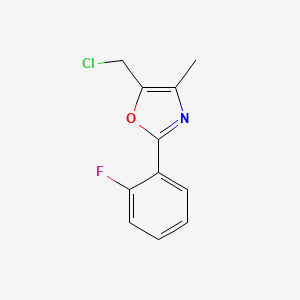

![4-Bromo-1-ethyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13189449.png)
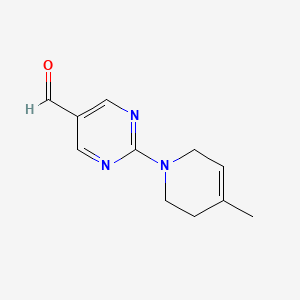
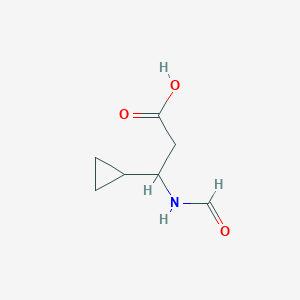
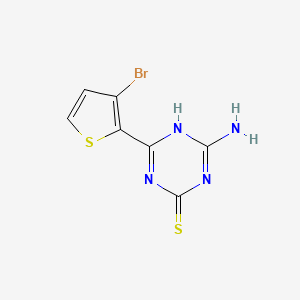

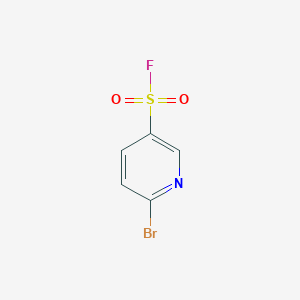

![N-[1-(2-Methoxyphenyl)ethyl]cyclopropanamine](/img/structure/B13189490.png)
